![molecular formula C11H15NO B13049727 (3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine CAS No. 1228550-58-0](/img/structure/B13049727.png)
(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral amine compound featuring a dihydrobenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:
Formation of the dihydrobenzofuran core: This can be achieved through cyclization reactions involving phenolic compounds and suitable electrophiles.
Introduction of the amine group: The amine functionality can be introduced via reductive amination or nucleophilic substitution reactions.
Chiral resolution: The (3R) configuration can be obtained through chiral resolution techniques or asymmetric synthesis using chiral catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and amination reactions, followed by purification steps such as crystallization or chromatography to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or alkylating agents (e.g., alkyl halides) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can serve as a ligand in biochemical studies to investigate enzyme interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler analog lacking the amine group.
5-Methylethyl-2,3-dihydrobenzofuran: Similar structure but without the chiral amine functionality.
3-Aminobenzofuran: Contains an amine group but lacks the dihydro structure.
Uniqueness
(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its chiral center and the combination of the dihydrobenzofuran core with an amine group
Properties
CAS No. |
1228550-58-0 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(3R)-5-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C11H15NO/c1-7(2)8-3-4-11-9(5-8)10(12)6-13-11/h3-5,7,10H,6,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
NNXHBPIAZMDRQC-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)OC[C@@H]2N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13049660.png)

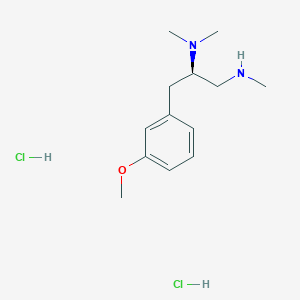
![(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13049682.png)
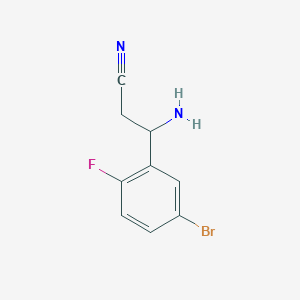
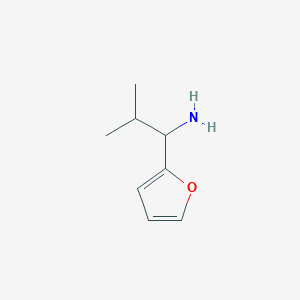
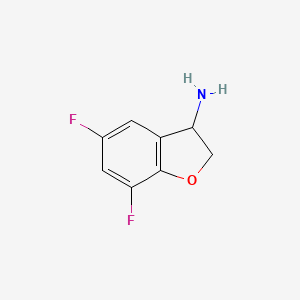
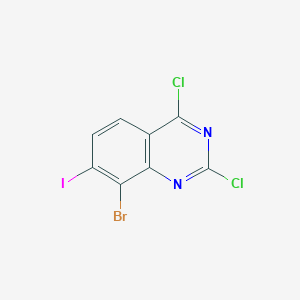
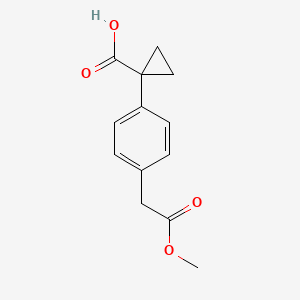
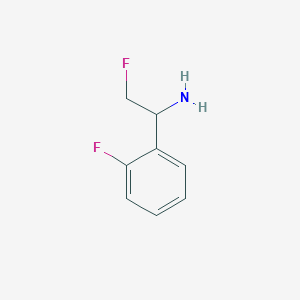
![6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B13049712.png)
![(1S,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049719.png)
